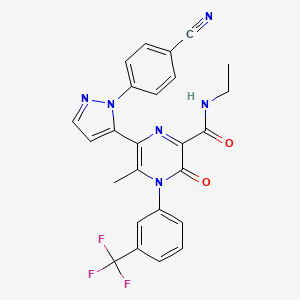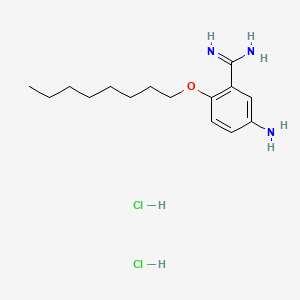
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Overview
Description
AZD-9819 is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It is known for its role as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes. This compound was primarily investigated for its potential in treating chronic obstructive pulmonary disease (COPD) and other respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD-9819 involves multiple steps, starting from the formation of the pyrazinone carboxamide core. The key steps include:
- Formation of the pyrazinone ring.
- Introduction of the cyanophenyl and trifluoromethylphenyl groups.
- Final coupling reactions to form the complete molecule.
Industrial Production Methods: Industrial production of AZD-9819 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: AZD-9819 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Lipid hydroperoxides, ascorbic acid, and l-glutathione are commonly used reagents.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a model compound to study the inhibition of neutrophil elastase and its effects on inflammatory processes.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Explored as a potential therapeutic agent for treating chronic obstructive pulmonary disease and other respiratory conditions.
Mechanism of Action
AZD-9819 exerts its effects by inhibiting the activity of human neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By inhibiting this enzyme, AZD-9819 reduces inflammation and tissue damage associated with chronic obstructive pulmonary disease and other inflammatory conditions. The molecular targets and pathways involved include the binding of AZD-9819 to the active site of neutrophil elastase, preventing its enzymatic activity .
Comparison with Similar Compounds
Sivelestat: Another neutrophil elastase inhibitor used in the treatment of acute lung injury.
Alvelestat: A neutrophil elastase inhibitor under investigation for treating alpha-1 antitrypsin deficiency.
Comparison:
Uniqueness: AZD-9819 is unique in its specific structural features, such as the pyrazinone carboxamide core and the presence of cyanophenyl and trifluoromethylphenyl groups. These structural elements contribute to its high specificity and potency as a neutrophil elastase inhibitor.
Properties
CAS No. |
956907-23-6 |
|---|---|
Molecular Formula |
C25H19F3N6O2 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
6-[2-(4-cyanophenyl)pyrazol-3-yl]-N-ethyl-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C25H19F3N6O2/c1-3-30-23(35)22-24(36)33(19-6-4-5-17(13-19)25(26,27)28)15(2)21(32-22)20-11-12-31-34(20)18-9-7-16(14-29)8-10-18/h4-13H,3H2,1-2H3,(H,30,35) |
InChI Key |
ZRJDPTREGVHMGQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |
Canonical SMILES |
CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-9819 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(diethylamino)ethoxy]-n-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1666166.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)

![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)

